(2-Chloro-5-methoxyphenyl)(methyl)sulfane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-methoxy-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSMEMLPLWIMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Current Research Priorities and Challenges Associated with 2 Chloro 5 Methoxyphenyl Methyl Sulfane
Direct research focusing exclusively on (2-Chloro-5-methoxyphenyl)(methyl)sulfane is not extensively documented in publicly available literature. However, based on its structure, current research priorities can be inferred. A primary focus would be its utilization as an intermediate in the synthesis of more complex molecules, potentially for pharmaceutical or agrochemical applications. The specific arrangement of the chloro, methoxy (B1213986), and methylthio groups provides a unique scaffold for further functionalization.
Key challenges associated with this and similar compounds include:
Selective Synthesis: Achieving the desired substitution pattern on the aromatic ring without the formation of isomeric byproducts can be a significant hurdle. The synthesis often requires carefully controlled reaction conditions.
Oxidation Control: The sulfur atom is susceptible to oxidation. Preventing the unwanted formation of the corresponding sulfoxide (B87167) or sulfone during synthesis or subsequent reactions requires mild and selective reagents.
Catalyst Inhibition: In transition-metal-catalyzed reactions, the sulfur atom of the thioether can coordinate to the metal center, potentially inhibiting or poisoning the catalyst and reducing reaction efficiency. nih.gov Overcoming this requires the design of robust catalytic systems or the use of alternative, metal-free synthetic routes. nih.gov
Foundational Methodological Approaches in Studies of 2 Chloro 5 Methoxyphenyl Methyl Sulfane
Direct Synthesis Strategies for the Aryl Methyl Sulfane Scaffold
Direct synthesis strategies aim to form the aryl methyl sulfane core structure in a single, efficient step from readily available precursors. These methods are broadly categorized into transition-metal-catalyzed reactions, which offer high selectivity and functional group tolerance, and classical nucleophilic aromatic substitution, which is effective for electronically activated substrates.
Transition-metal catalysis has become an indispensable tool for C-S bond formation, enabling the coupling of various sulfur sources with aryl precursors under relatively mild conditions. Catalysts based on palladium, copper, nickel, and rhodium have been extensively developed for this purpose, each offering unique advantages in terms of reactivity, substrate scope, and cost-effectiveness. researchgate.netrsc.org
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of C-S bonds. These reactions typically involve the coupling of an aryl halide or triflate with a thiol or its corresponding thiolate salt. The catalytic cycle generally proceeds through oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the sulfur nucleophile and subsequent reductive elimination to yield the aryl sulfide (B99878) product and regenerate the active catalyst.
For the synthesis of this compound, a suitable precursor such as 1-bromo-2-chloro-5-methoxybenzene or 2-chloro-1-iodo-4-methoxybenzene (B2943988) would be reacted with a methylthiol source like sodium thiomethoxide or methanethiol in the presence of a palladium catalyst and a suitable ligand. The choice of ligand (e.g., phosphine-based ligands like Xantphos or dppf) is critical for promoting the desired reactivity and preventing catalyst deactivation.
Table 1: Representative Palladium-Catalyzed Methylthiolation
| Aryl Halide | Sulfur Source | Catalyst / Ligand | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| Aryl-I/Br/Cl | CH₃SH / CH₃SNa | Pd(OAc)₂ / Xantphos | Toluene / Dioxane | 80-120 | 70-95 |
| Aryl-I/Br/Cl | (CH₃)₂S₂ | Pd₂ (dba)₃ / dppf | DMF | 100-130 | 65-90 |
Note: This table represents typical conditions for this reaction type, as specific data for the target compound may vary.
Copper-mediated C-S bond formation is a highly attractive and economical alternative to palladium-catalyzed systems. A particularly innovative approach utilizes dimethyl sulfoxide (B87167) (DMSO) not only as a solvent but also as the methylthiolation reagent. rsc.org This method obviates the need for foul-smelling and volatile thiols. The reaction is typically mediated by a simple copper salt, such as copper(I) iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)₂), often in the presence of a base and sometimes an additive. researchgate.net This protocol has been shown to be tolerant of a wide array of functional groups, including the chloro and methoxy (B1213986) substituents present in the target molecule's precursors. rsc.orgscispace.com The versatility of this method has been demonstrated in the synthesis of various aryl methyl sulfides from their corresponding aryl halides. mdpi.com
Table 2: Copper-Mediated Methylthiolation of Aryl Halides with DMSO
| Aryl Halide | Catalyst | Base / Additive | Solvent | Temp. (°C) | Findings | Ref. |
|---|---|---|---|---|---|---|
| Aryl-I/Br | CuI | K₂CO₃ / 1,10-Phenanthroline | DMSO | 130 | Tolerates methoxy, chloro, nitro groups. | rsc.org |
| Aryl-I/Br | Cu(OAc)₂ | Zn(OTf)₂ | DMSO | 120 | Effective for decarboxylative methylthiolation. | researchgate.net |
| Aryl-Cl/Br | CuI | Cs₂CO₃ | DMSO | 150 | Convenient method for haloarenes. | mdpi.com |
| Aryl C-H | Cu(OAc)₂ | Li₂CO₃ / LiTFA | DMSO | 130 | Direct C-H bond methylthiolation. | nih.gov |
Nickel catalysis has emerged as a cost-effective and powerful strategy for constructing C-S bonds. rsc.org Due to its affordability and unique catalytic properties, nickel can facilitate the coupling of aryl halides with various sulfur sources. researchgate.netresearchgate.net Recent advancements include nickel-catalyzed reactions that employ arylsulfonyl chlorides as an aryl thiol source, using a reducing agent like manganese dust to generate the active sulfur species in situ. rsc.org These methods have demonstrated broad substrate scope and functional group tolerance. rsc.org Furthermore, mechanochemical approaches using nickel catalysis have been developed, offering a greener synthetic route by reducing solvent use and reaction times. nih.gov
Table 3: Nickel-Catalyzed C-S Bond Formation
| Aryl Source | Sulfur Source | Catalyst / Additive | Method | Findings | Ref. |
|---|---|---|---|---|---|
| Aryl Iodides | Arylsulfonyl Chlorides | NiCl₂ / Mn dust | Solution | Forms unsymmetrical aryl sulfides in good yields. | rsc.org |
| Aryl Iodides | Aromatic Thiols / Disulfides | NiBr₂ / Ligand | Mechanochemical | Solvent-free, rapid C-S coupling. | nih.gov |
| Benzamides | Diaryl Sulfides | Ni(OAc)₂ | Solution | C-H sulfenylation. | researchgate.net |
Rhodium complexes are highly effective catalysts for activating and cleaving the sulfur-sulfur (S-S) bond in disulfides. mdpi.comnih.gov This property allows for the development of synthetic routes to organosulfur compounds that avoid the use of thiols. mdpi.comresearchgate.net In a typical reaction, a rhodium catalyst facilitates the transfer of a thio group from a disulfide, such as dimethyl disulfide ((CH₃)₂S₂), to an organic electrophile like an aryl halide. These reactions often proceed without the need for strong bases or organometallic reagents. mdpi.comresearchgate.net Rhodium catalysis can also be applied to the reaction of aryl methyl ethers with thioesters, resulting in aryl esters and methyl sulfides, although this represents a less direct approach to the target scaffold. figshare.com
Nucleophilic aromatic substitution (SNAr) is a fundamental, non-catalytic method for forming C-S bonds. The reaction requires the aromatic ring to be activated by at least one potent electron-withdrawing group (EWG), such as a nitro (NO₂) group, positioned ortho or para to a suitable leaving group (e.g., a halogen). researchgate.netimperial.ac.uk The EWG stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution.
For the synthesis of a precursor to this compound, a starting material like 1-chloro-4-methoxy-2-nitrobenzene could be treated with a methylthiolate nucleophile. The nucleophilic attack displaces the nitro group, which is a viable leaving group in SNAr reactions. researchgate.net Various protocols have been developed, including the use of (methylthio)trimethylsilane with cesium carbonate or odorless thiourea (B124793) as a thiol surrogate. researchgate.netrsc.org While the methoxy group is generally deactivating for SNAr, the powerful activating effect of a properly positioned nitro group can enable the reaction to proceed efficiently. nih.gov
Table 4: SNAr Synthesis of Aryl Methyl Sulfides
| Arene Precursor | Nucleophile / Reagents | Solvent | Key Feature | Ref. |
|---|---|---|---|---|
| Nitroarenes | (Methylthio)trimethylsilane / Cs₂CO₃ | DMSO | High yields for various aryl methyl sulfides. | researchgate.net |
| Nitroarenes | Thiourea / Alkyl Halide / Base | Aqueous Triton X-100 | Odorless, one-pot synthesis. | rsc.org |
| Chloroarenes / Fluoroarenes | Indoles / KOH | DMSO | Base-promoted N-arylation, shows C-F/C-Cl reactivity. | nih.gov |
| 2-Halopyridiniums | Thiols / Thiolates | Dichloromethane | Room temperature substitution on activated heterocycles. | chemrxiv.org |
Electrophilic Sulfanylation Routes
Electrophilic sulfanylation represents a direct approach to forming aryl-sulfur bonds by introducing an electrophilic sulfur species onto an aromatic ring. For the synthesis of this compound, this strategy would involve the reaction of a suitable precursor, such as 4-chloroanisole, with a methylthiolating agent.
The primary challenge in this route is controlling the regioselectivity. The substrate, 4-chloroanisole, possesses two directing groups: the methoxy group (-OCH₃) and the chlorine atom (-Cl). The methoxy group is a powerful activating, ortho, para-directing group, while the chlorine atom is a deactivating, yet also ortho, para-directing group. The positions ortho to the methoxy group (C2 and C6) are strongly activated. The position ortho to the chlorine (C3) is less favored due to the deactivating nature of the halogen.
Electrophilic attack at the C2 position is required to obtain the desired product. However, this position is sterically hindered by the adjacent chlorine atom. Therefore, the reaction often yields a mixture of isomers, with sulfanylation potentially occurring at the less hindered C2 position or the electronically favorable position para to the chlorine (which is also the C2 position relative to the methoxy group).
Common electrophilic methylthiolating agents include:
Methanesulfenyl chloride (CH₃SCl): A highly reactive but unstable reagent that can effectively introduce the methylthio group.
Dimethyl disulfide (DMDS) with a Lewis or Brønsted acid: This system generates the electrophilic species in situ, offering a safer alternative to methanesulfenyl chloride.
N-(Methylthio)phthalimide: A stable, solid reagent that releases the electrophilic sulfur species under specific reaction conditions.
The selection of the catalyst and reaction conditions is crucial for maximizing the yield of the desired this compound isomer by overcoming the steric and electronic challenges.
Synthesis via Functional Group Interconversion on Pre-functionalized Arenes
Functional group interconversion (FGI) provides a more controlled, albeit often longer, synthetic route by leveraging existing functionalities on the aromatic ring to introduce the methylthio group. researchgate.netub.eduvanderbilt.edu
Derivatization from Substituted Anisoles or Chlorophenols
Starting from readily available substituted aromatic compounds is a common and versatile strategy. A plausible pathway begins with a precursor like 2-chloro-5-nitroanisole. nih.gov The synthesis can proceed through the following steps:
Reduction of the Nitro Group: The nitro group is reduced to an amine, yielding 2-chloro-5-methoxyaniline (B1294355). This can be achieved using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.
Diazotization: The resulting aniline (B41778) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.
Sandmeyer-type Reaction: The diazonium salt is then reacted with a sulfur nucleophile. For instance, reaction with potassium ethyl xanthate followed by hydrolysis can yield the corresponding thiophenol. Alternatively, direct conversion to the methyl sulfide can be achieved by reacting the diazonium salt with dimethyl disulfide.
Another powerful FGI approach involves transition-metal-catalyzed cross-coupling reactions. nih.gov This method typically uses an aryl halide or pseudohalide (like a triflate) as the starting material. For example, 2-chloro-5-methoxyiodobenzene or the corresponding triflate derived from 2-chloro-5-methoxyphenol (B96188) nih.gov could be coupled with a methylthiol source.
| Catalyst System | Sulfur Source | Key Advantages | Potential Challenges |
|---|---|---|---|
| Pd-phosphine complexes (e.g., Pd(dba)₂, Xantphos) | Sodium thiomethoxide (NaSMe) | High efficiency, broad substrate scope. nih.gov | Sensitivity to air and moisture, cost of palladium and ligands. |
| Ni-based catalysts (e.g., Ni(cod)₂) | Thioesters (followed by decarbonylation) | Good for sterically hindered substrates, uses a more abundant metal. nih.gov | Requires higher temperatures, potential for side reactions. |
| Cu-based catalysts (e.g., CuI) | Methyl mercaptan (CH₃SH) | Cost-effective catalyst. | Can require stoichiometric amounts of copper, handling of foul-smelling thiols. |
Modification of Chlorinated or Methoxylated Thiophenol Derivatives
This approach is arguably the most direct FGI method, where the key intermediate is 2-chloro-5-methoxythiophenol. Once this intermediate is synthesized, the final step is a simple S-methylation.
The synthesis of 2-chloro-5-methoxythiophenol can be achieved from 2-chloro-5-methoxyaniline via the Leuckart thiophenol synthesis. This involves diazotization of the aniline, followed by reaction with potassium ethyl xanthate and subsequent basic hydrolysis of the resulting xanthate ester.
Once the thiophenol is obtained, it can be readily methylated. The thiophenol is first deprotonated with a base to form the more nucleophilic thiolate anion, which then reacts with a methylating agent.
| Methylating Agent | Typical Base | Solvent | Remarks |
|---|---|---|---|
| Methyl iodide (CH₃I) | K₂CO₃, NaOH, NaH | Acetone, DMF, THF | Highly reactive and effective; however, it is a toxic and regulated substance. |
| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | NaOH, K₂CO₃ | Water, Acetone | Cost-effective and highly efficient; extremely toxic and must be handled with care. |
| Dimethyl carbonate ((CH₃)₂CO₃) | Strong bases (e.g., DBU) | None or polar aprotic | Greener, less toxic alternative, but often requires higher temperatures or stronger bases. researchgate.net |
Green Chemistry Principles and Sustainable Synthesis of this compound
Adopting green chemistry principles is essential for developing environmentally benign and sustainable synthetic processes. mdpi.comroyalsocietypublishing.org This involves using safer solvents, reducing waste, and improving energy efficiency.
Solvent-Free Methodologies in C-S Bond Formation
Performing reactions without a solvent minimizes waste and can lead to higher reaction rates and easier product purification. cem.com
Mechanochemistry (Ball Milling): This technique uses mechanical force to induce chemical reactions. researchgate.net For the synthesis of this compound, a solid-state cross-coupling reaction could be performed by milling an aryl halide (e.g., 2-chloro-5-methoxyiodobenzene) with a solid sulfur source and a palladium or nickel catalyst. This method eliminates the need for hazardous organic solvents, often shortens reaction times, and can enable reactions that are difficult in solution. researchgate.netresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. cem.com A microwave-assisted C-S coupling reaction can often be conducted under solvent-free conditions, where the reactants are adsorbed onto a solid support like alumina (B75360) or silica.
| Method | Energy Source | Key Green Advantages |
|---|---|---|
| Mechanochemistry | Mechanical Force | Eliminates bulk solvent waste, high energy efficiency, can create unique reactivity. researchgate.net |
| Microwave Synthesis | Microwave Irradiation | Drastically reduced reaction times, improved yields, energy savings, enables difficult transformations. cem.com |
Electrochemical Synthesis Pathways for Organosulfur Compounds
Electrosynthesis is emerging as a powerful green technology for organic synthesis, using electricity to drive chemical reactions, thus avoiding stoichiometric chemical oxidants or reductants. researchgate.netnih.gov This approach offers a sustainable pathway for creating C-S bonds. polyu.edu.hkresearchgate.net
For the synthesis of this compound, several electrochemical strategies can be envisioned:
Cathodic Generation of Nucleophiles: The electrochemical reduction of dimethyl disulfide (DMDS) at the cathode can generate the methylthiolate anion (CH₃S⁻). This nucleophile can then react with a suitable substrate, such as 2-chloro-5-methoxy-iodobenzene, in the same electrochemical cell to form the target product. This avoids the need to handle odorous and volatile thiols directly.
Anodic C-H Functionalization: An alternative involves the direct anodic oxidation of 4-chloroanisole. This could generate a radical cation intermediate that reacts with a sulfur source like DMDS present in the electrolyte, leading to C-H sulfenylation. Controlling the regioselectivity of this direct functionalization remains a significant challenge.
Recent research has demonstrated the high efficiency of electrochemical C-S bond formation, achieving remarkable Faradaic efficiencies and high production rates in practical flow reactors. polyu.edu.hkresearchgate.net These methods represent a frontier in the sustainable production of valuable organosulfur compounds. nih.gov
Catalyst Development for Environmentally Benign Production
The environmentally benign production of this compound necessitates the development of catalysts that are not only efficient and selective but also minimize waste and avoid the use of toxic reagents and solvents. Modern synthetic strategies are increasingly focused on replacing classical methods, which often involve stoichiometric reagents and harsh conditions, with catalytic, atom-economical alternatives. For the synthesis of aryl thioethers like the target compound, significant progress has been made in the realm of C-S cross-coupling reactions, moving away from traditional copper-mediated Ullmann condensations that require high temperatures and stoichiometric copper.
Recent research has emphasized the use of more sustainable and recyclable catalysts. Copper-based systems, while historically significant, are being refined to operate under milder conditions and with lower catalyst loadings. For instance, the use of copper nanoparticles or well-defined organo-copper(II) complexes has been shown to catalyze C-S cross-coupling reactions in greener solvents, including water. nih.govnbu.ac.in These catalysts can often be recovered and reused, a key principle of green chemistry. researchgate.net The development of ligands that stabilize the copper catalyst and facilitate the catalytic cycle at lower temperatures is a primary focus. For the synthesis of this compound, a potential environmentally friendly approach would involve the coupling of 2-chloro-5-methoxyphenol with a methylthiolating agent using a recyclable, ligand-supported copper catalyst in a biodegradable solvent.
Palladium-catalyzed cross-coupling reactions, while highly effective, face challenges regarding the cost and toxicity of palladium. However, the development of highly active palladium catalysts with sophisticated phosphine (B1218219) ligands allows for extremely low catalyst loadings (in ppm levels), which mitigates some of these concerns. researchgate.net The use of aqueous media for these reactions is also a significant step towards greener processes. researchgate.net
Iron-catalyzed C-S cross-coupling has emerged as a more sustainable alternative due to the low cost and low toxicity of iron. nbu.ac.in While still under development to match the efficiency of palladium and copper systems, iron catalysts represent a promising avenue for the large-scale, environmentally benign production of aryl thioethers.
Electrochemical methods offer another innovative and green approach to C-S bond formation. rsc.org These methods use electrical current to drive the reaction, often eliminating the need for chemical oxidants or reductants and thereby reducing waste. The synthesis could potentially be achieved through the electrochemically-induced coupling of a suitable precursor.
The following table summarizes some potential catalyst systems for the environmentally benign production of this compound, based on analogous transformations reported in the literature.
| Catalyst System | Precursors | Solvent | Key Advantages |
| CuO nanoparticles | 2-chloro-5-methoxythiophenol and a methylating agent OR 1-chloro-4-methoxy-2-(methylthio)benzene precursor | DMSO, Water | Recyclable catalyst, potentially milder conditions. nbu.ac.in |
| Cu(I) with Polystyrene-supported Ligands | 2-chloro-5-methoxy-iodobenzene and methylthiol | Green Solvents (e.g., CPME) | Ligand and catalyst recyclability, high selectivity. researchgate.netresearchgate.net |
| Palladium with Buchwald-type Ligands | 2-chloro-5-methoxy-bromobenzene and methylthiol | Water, Toluene | Very low catalyst loading, high efficiency. researchgate.net |
| Iron(III) Chloride with a Ligand (e.g., TMEDA) | 2-chloro-5-methoxy-iodobenzene and methylthiol | DMF | Low-cost, low-toxicity metal. nbu.ac.in |
| Electrochemical Synthesis | 2-chloro-5-methoxyphenol and a sulfur source | Acetonitrile | Avoids chemical oxidants/reductants, high selectivity. rsc.org |
Control of Regioselectivity and Chemoselectivity in Complex Synthetic Pathways
The synthesis of a polysubstituted aromatic compound like this compound requires precise control over the regioselectivity (where the functional groups are placed) and chemoselectivity (which functional group reacts). The presence of three different substituents (chloro, methoxy, and methylthio groups) on the benzene (B151609) ring presents a significant synthetic challenge.
Directed Functionalization Strategies
Directed functionalization strategies are powerful tools for achieving high regioselectivity. One of the most effective methods for controlling substitution on an anisole (B1667542) ring is Directed ortho Metalation (DoM). wikipedia.orgharvard.edu In this strategy, the methoxy group directs the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent like n-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). uoc.grnih.gov The resulting aryllithium species can then react with an electrophile to introduce a substituent specifically at the ortho position.
For the synthesis of this compound, a plausible route could start from 4-chloroanisole. The methoxy group would direct lithiation to the C2 position. Quenching this lithiated intermediate with a methylthiolating agent, such as dimethyl disulfide (CH₃SSCH₃), would introduce the methylthio group at the desired position, yielding the target molecule. This approach ensures that the chloro and methylthio groups are ortho to the methoxy group, a challenging substitution pattern to achieve through classical electrophilic aromatic substitution.
An alternative directed approach could involve a halogen-dance reaction, where a bromo- or iodo-precursor could be isomerized to the desired regioisomer under the influence of a strong base before being functionalized.
The following table outlines a hypothetical directed functionalization strategy for the synthesis of this compound.
| Starting Material | Reagents | Intermediate | Electrophile | Product |
| 4-Chloroanisole | 1. n-BuLi, TMEDA | 2-Lithio-4-chloroanisole | (CH₃S)₂ | This compound |
| 3-Chloroanisole | 1. LDA, THF | 2-Lithio-3-chloroanisole | (CH₃S)₂ | (2-Chloro-3-methoxyphenyl)(methyl)sulfane (Isomer) |
This table illustrates the power of DoM in selectively functionalizing a specific position on the aromatic ring, dictated by the directing group.
Steric and Electronic Effects on Reaction Outcomes
In the absence of a directing group strategy, the outcome of substitution reactions on the aromatic ring is governed by the interplay of steric and electronic effects of the existing substituents. uomustansiriyah.edu.iqwikipedia.org The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org The chloro group (-Cl) is a deactivating group but is also an ortho, para-director due to the lone pairs on the chlorine atom that can stabilize the arenium ion intermediate. libretexts.org The methylthio group (-SCH₃) is also an activating, ortho, para-directing group.
In a precursor to this compound, such as 4-chloroanisole, electrophilic substitution would be directed to the positions ortho to the methoxy group (C2 and C6) and ortho to the chloro group (C3 and C5). The strong activating effect of the methoxy group would predominantly direct incoming electrophiles to the C2 and C6 positions. However, the steric bulk of the chloro group and the incoming electrophile could influence the ratio of ortho to para substitution. youtube.com For instance, in a Friedel-Crafts reaction on 4-chloroanisole, the larger size of the acyl or alkyl group would favor substitution at the less sterically hindered C2 position over the C6 position, which is adjacent to the chloro group.
If we consider the introduction of the chloro group onto a pre-existing 3-(methylthio)anisole, the methoxy and methylthio groups would both direct the incoming chlorine to the ortho and para positions. The position between these two groups (C2) would be highly activated.
The chemoselectivity of reactions involving this compound or its precursors is also critical. For example, if a cross-coupling reaction is performed on a dihalo-anisole precursor, the relative reactivity of the C-Cl versus a C-Br or C-I bond would determine the outcome. researchgate.net Typically, C-I bonds are the most reactive, followed by C-Br and then C-Cl, allowing for selective functionalization.
The following table provides a qualitative prediction of the influence of steric and electronic effects on a hypothetical nitration reaction of a precursor.
| Precursor | Directing Effects | Predicted Major Product(s) | Rationale |
| 4-Chloroanisole | -OCH₃: ortho, para (activating)-Cl: ortho, para (deactivating) | 2-Nitro-4-chloroanisole | The strong activating and directing effect of the methoxy group favors substitution at the C2 and C6 positions. Steric hindrance from the adjacent chloro group may disfavor substitution at C6. youtube.com |
| 3-(Methylthio)anisole | -OCH₃: ortho, para (activating)-SCH₃: ortho, para (activating) | 2-Nitro-3-(methylthio)anisole and 4-Nitro-3-(methylthio)anisole | Both groups direct to the C2, C4, and C6 positions. The C2 and C4 positions are highly activated. Steric factors will influence the product ratio. |
Transformations Involving the Sulfane Moiety
The sulfur atom in this compound, with its lone pairs of electrons, is the primary site for a range of chemical reactions, including oxidation, alkylation, and bond cleavage. Understanding the nuances of these transformations is crucial for harnessing the synthetic potential of this class of compounds.
Controlled Oxidation Pathways to Sulfoxides and Sulfones
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. aobchem.comchemimpex.com The ability to selectively stop the oxidation at the sulfoxide stage is a significant challenge due to the often-small difference in reactivity between the sulfide and the sulfoxide. google.com
The selective oxidation of sulfides to sulfoxides can be achieved using a variety of reagents and conditions. aobchem.com Hydrogen peroxide is considered an environmentally benign oxidant, and its use in conjunction with various catalysts has been extensively studied for the oxidation of sulfides. google.commdpi.com For instance, the oxidation of thioanisole (B89551) to its corresponding sulfoxide can be achieved with high selectivity using hydrogen peroxide in glacial acetic acid. google.com The reaction conditions can be tuned to favor the formation of either the sulfoxide or the sulfone. aobchem.comchemimpex.com While specific studies on this compound are not extensively documented, the general principles of selective oxidation of aryl sulfides are applicable. The electron-withdrawing nature of the chloro-substituted phenyl ring in this compound can influence the nucleophilicity of the sulfur atom and thus its rate of oxidation. aobchem.com
Table 1: General Methodologies for Selective Sulfide Oxidation
| Oxidizing System | Solvent | Temperature (°C) | Product Selectivity | Reference |
| H₂O₂ / Acetic Acid | Glacial Acetic Acid | Room Temperature | High for Sulfoxide | google.com |
| H₂O₂ / Dendritic Phosphomolybdate | Ethanol | 30 | High for Sulfoxide | aobchem.com |
| H₂O₂ / Sodium Tungstate | Water | 70-90 | High for Sulfone | mdpi.com |
This table presents general methodologies and does not represent specific experimental results for this compound.
Photo-oxidation offers a mild and often selective method for the transformation of sulfides to sulfoxides. google.comgoogle.comjuvenusdrugs.com These reactions typically involve the generation of reactive oxygen species, such as singlet oxygen or superoxide (B77818) radicals, which then oxidize the sulfide. google.comgoogle.com The use of photosensitizers, such as organic dyes or metal complexes, can facilitate the process under visible light irradiation. researchgate.net The efficiency and selectivity of photo-oxidation can be influenced by the reaction medium and the nature of the photosensitizer. For example, the photo-oxidation of thioethers has been successfully carried out in aqueous micellar systems, providing a green and sustainable approach. researchgate.net The application of such photo-induced methods to this compound would be expected to yield the corresponding sulfoxide, with the potential for further oxidation to the sulfone under prolonged irradiation or with more powerful oxidizing species. google.com
S-Alkylation and Sulfonium (B1226848) Salt Formation
C-S Bond Cleavage and Rearrangement Reactions
The cleavage of the carbon-sulfur bond in aryl sulfides is a significant transformation that can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions can be promoted by various means, including transition metals and photochemistry.
Photochemical excitation of aryl methyl sulfides can lead to the homolytic cleavage of the C-S bond, generating an arylthiyl radical and a methyl radical. This process has been studied using techniques such as Chemically Induced Dynamic Nuclear Polarization (CIDNP). The substitution pattern on the aromatic ring can significantly influence the efficiency of this photocleavage. For this compound, irradiation with UV light would be expected to induce C-S bond homolysis. The resulting radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction to form 2-chloro-5-methoxythiophenol and methane, or radical recombination. The specific products formed would depend on the reaction conditions, including the solvent and the presence of radical traps.
Electron Transfer Processes Leading to Cleavage
The cleavage of bonds within this compound via electron transfer processes represents a nuanced area of its reactivity. Generally, reductive cleavage in organic molecules is a fundamental process involving the breaking of a chemical bond by a reducing agent. numberanalytics.com For aryl sulfides, such as the title compound, electron transfer can lead to the scission of either the aryl-sulfur or the methyl-sulfur bond.
Recent studies have highlighted that for aryl sulfides, visible light-promoted cross-coupling reactions can occur through an intermolecular charge transfer. beilstein-journals.org The mechanism often involves the homolytic cleavage of a disulfide bond under irradiation to yield radical species. beilstein-journals.org While this applies to disulfides, the underlying principle of generating a radical species via electron transfer is relevant. In the context of a single molecule like this compound, a single electron-transfer (SET) event would generate a radical anion. The fate of this intermediate is temperature-dependent, with studies on analogous naphthyl thioethers showing that the mechanism of reductive cleavage can be switched at low temperatures. documentsdelivered.com This suggests that the pathway for bond cleavage (aryl-S vs. alkyl-S) in the radical anion of this compound could potentially be controlled.
Furthermore, research into the synthesis of aryl sulfides has demonstrated that radical-radical cross-coupling of electron-rich arenes can be achieved using photoredox catalysis. beilstein-journals.orgresearchgate.net This process involves the formation of a phenyl sulfide radical which then reacts with the arene. beilstein-journals.org While this is a synthetic route, it underscores the accessibility of radical intermediates for aryl sulfides. The cleavage of the S-S bond in disulfides to generate these radicals can be achieved through both oxidative and triplet sensitized mechanisms, as well as homolytically under UV irradiation. beilstein-journals.org The reductive cleavage of organic peroxides, another class of compounds with a weak heteroatom-heteroatom bond, has been shown to be catalyzed by iron salts and thiols, proceeding through strongly reducing intermediates. unl.edu This catalytic approach could potentially be adapted for the cleavage of the C-S bond in aryl sulfides.
Reactivity of the Aromatic Ring System
Electrophilic Aromatic Substitution (EAS) Regioselectivity and Kinetics
The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the directing effects of the three substituents: the chloro (-Cl), methoxy (-OCH3), and methylthio (-SCH3) groups.
Methoxy Group (-OCH3): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. wizeprep.com The lone pairs on the oxygen atom can stabilize the arenium ion intermediate formed during the substitution at the ortho and para positions. libretexts.org
Chloro Group (-Cl): Halogens are deactivating yet ortho-, para-directing. libretexts.org They are electron-withdrawing through induction but can donate electron density through resonance, with the latter directing the substitution pattern.
Methylthio Group (-SCH3): Similar to the methoxy group, the methylthio group is an activating, ortho-, para-director, donating electron density through resonance.
In a competitive scenario, the stronger activating group generally dictates the position of substitution. wizeprep.com In this molecule, both the methoxy and methylthio groups are activating. The methoxy group is generally considered a stronger activator than the methylthio group. Therefore, electrophilic attack will be directed to the positions ortho and para to the methoxy group. The para position to the methoxy group is occupied by the chloro atom. The ortho positions are C-4 and C-6. The C-6 position is also ortho to the chloro group and adjacent to the bulky methylthio group, which may introduce steric hindrance. The C-4 position is para to the methylthio group and meta to the chloro group.
Considering the combined effects:
The methoxy group strongly directs to positions 4 and 6.
The methylthio group directs to positions 4 and 6 (relative to its own position).
The chloro group directs to positions 4 and 6 (relative to its own position).
Therefore, the most likely positions for electrophilic attack are C-4 and C-6. The precise ratio of products would depend on the specific electrophile and reaction conditions, with steric factors playing a significant role. youtube.com
The kinetics of the reaction are also influenced by these substituents. The presence of two activating groups (methoxy and methylthio) would generally lead to a faster reaction rate compared to benzene. masterorganicchemistry.com However, the deactivating nature of the chloro group will somewhat temper this acceleration. Kinetic studies on similar systems, such as the chloromethylation of toluene, have shown that the rate is dependent on the concentration of the electrophile and the aromatic substrate. nih.gov
Nucleophilic Aromatic Substitution with respect to the Chlorine Atom
Nucleophilic aromatic substitution (SNA) on the aromatic ring of this compound involves the displacement of the chlorine atom by a nucleophile. wikipedia.org Unlike aliphatic SN2 reactions, a backside attack is not possible on an aromatic ring. wikipedia.org Instead, the reaction typically proceeds through an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org
The feasibility of an SNA reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. wikipedia.org The reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer complex through resonance. openstax.orglibretexts.org
In the case of this compound, the substituents are a methoxy group (electron-donating by resonance), a methylthio group (electron-donating by resonance), and the chloro leaving group itself. The methoxy group is located meta to the chlorine atom, and the methylthio group is para. Electron-donating groups generally disfavor SNA reactions because they destabilize the negatively charged intermediate.
However, studies have shown that even unactivated aryl chlorides can undergo nucleophilic aromatic substitution with strong nucleophiles like methoxide (B1231860) ions in polar aprotic solvents such as hexamethylphosphoramide (B148902) (HMPA). acs.orgacs.org The reaction proceeds via a bimolecular displacement mechanism (SNAr). acs.org The success of such reactions often depends on the specific nucleophile and reaction conditions. For instance, the reaction of amines with 2,4-dinitrofluorobenzene is a classic example of SNA. masterorganicchemistry.com
Therefore, while the electronic properties of the substituents in this compound are not ideal for facilitating SNA, the reaction might still be achievable under forcing conditions or with highly reactive nucleophiles.
Ortho-Metalation and Directed Functionalization of the Aryl Nucleus
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then react with various electrophiles to introduce a new substituent exclusively at the ortho position. wikipedia.org
In this compound, both the methoxy and methylthio groups can act as DMGs. The heteroatoms (oxygen and sulfur) in these groups can coordinate to the lithium of the organolithium reagent, directing the deprotonation to a nearby ortho position. wikipedia.org
Methoxy Group (-OCH3): The methoxy group is a well-established DMG. wikipedia.org In this molecule, the positions ortho to the methoxy group are C-4 and C-6.
Methylthio Group (-SCH3): The sulfur atom in the methylthio group can also direct lithiation. The positions ortho to the methylthio group are C-2 (substituted with chlorine) and C-6.
Given the presence of multiple potential sites for deprotonation, the outcome of a DoM reaction on this substrate would be competitive. The relative directing ability of the methoxy and methylthio groups, as well as the acidity of the available protons, will determine the major product. In some cases, the presence of a methoxy group can reinforce the directing effect of another group. researchgate.net The C-6 position is ortho to both the methoxy and methylthio groups, making it a likely site for metalation. However, the presence of the chloro group at C-2 introduces another factor. Halogen-lithium exchange is a potential competing reaction, especially with aryl bromides and iodides, though it is less favorable with chlorides. uwindsor.ca
Once the aryllithium species is formed, it can be quenched with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the ortho position. This provides a versatile route to highly substituted aromatic compounds.
Reactions Pertaining to the Methoxy Group
Selective Demethylation and Ether Cleavage Reactions
The selective demethylation of the methoxy group in this compound to yield the corresponding phenol (B47542) is a synthetically important transformation. The cleavage of aryl methyl ethers is generally challenging due to the stability of the aryl-oxygen bond. rsc.org
Strong acids like HBr and HI are commonly used to cleave ethers. libretexts.orgopenstax.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2-type mechanism. openstax.org This approach would yield the phenol, methyl halide, and potentially lead to other reactions on the sensitive substrate. Aryl alkyl ethers consistently produce a phenol and an alkyl halide because nucleophilic attack on the aromatic carbon is disfavored. libretexts.org
Alternatively, Lewis acids such as aluminum chloride can be employed, sometimes in conjunction with a nucleophile. A study on 2,6-dimethoxyphenol (B48157) showed that aluminum chloride could facilitate selective cleavage of one methoxy group. nih.gov
Strong nucleophiles can also be used for demethylation, particularly for aryl methyl ethers. youtube.com Thiolates, such as the 2-(diethylamino)ethanethiol, are effective reagents for this transformation, affording the corresponding phenols in good yields. organic-chemistry.org The mechanism is an SN2 reaction where the thiolate anion attacks the methyl group. youtube.com This method can be advantageous as it often proceeds under less harsh conditions than strong acids.
The choice of demethylation agent would be crucial to avoid unwanted side reactions involving the chloro and methylthio substituents. For example, strongly acidic conditions might also affect the methylthio group. Therefore, milder, more selective methods, such as those employing nucleophilic thiols, would likely be preferred for the clean conversion of this compound to the corresponding phenol.
Interactive Data Tables
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Directing Effect of -OCH3 | Directing Effect of -SCH3 | Directing Effect of -Cl | Combined Effect | Predicted Outcome |
|---|---|---|---|---|---|
| C-3 | - | Meta | Ortho | Weakly directed | Minor Product |
| C-4 | Ortho | Para | Meta | Strongly directed | Major Product |
Table 2: Conditions for Nucleophilic Aromatic Substitution of Unactivated Aryl Chlorides
| Nucleophile | Solvent | Conditions | Yield of Ether Product | Reference |
|---|---|---|---|---|
| Sodium Methoxide | Hexamethylphosphoramide (HMPA) | High Temperature | Good | acs.org |
Table 3: Common Reagents for Directed Ortho-Metalation
| Reagent | Function | Typical Electrophiles |
|---|---|---|
| n-Butyllithium | Strong Base (Deprotonation) | Alkyl halides, Carbonyl compounds, Silyl (B83357) halides |
| s-Butyllithium | Strong Base (Deprotonation) | Alkyl halides, Carbonyl compounds, Silyl halides |
Table 4: Reagents for Selective Demethylation of Aryl Methyl Ethers
| Reagent | Type | Conditions | Selectivity |
|---|---|---|---|
| HBr, HI | Strong Acid | Harsh, High Temperature | Can affect other functional groups |
| BBr3 | Lewis Acid | Often harsh | Can affect other functional groups |
| Thiolates (e.g., Sodium thiophenoxide) | Strong Nucleophile | Milder, High Temperature | Generally selective for methyl ethers |
Role of Methoxy Group as a Directing Group in Aromatic Transformations
The methoxy group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. libretexts.orgacs.org Its activating nature stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance (a +R or +M effect). researchgate.net This donation of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. libretexts.org
The resonance effect of the methoxy group preferentially increases the electron density at the ortho and para positions relative to the methoxy group. researchgate.net This is evident from the resonance structures of anisole, where a negative charge is delocalized onto the carbon atoms at these positions. Consequently, the methoxy group is a strong ortho-, para-director, meaning that incoming electrophiles will predominantly attack at the positions ortho and para to it. nih.gov
In the context of this compound, the methoxy group is located at position 5. Therefore, it directs incoming electrophiles to positions 2 (ortho) and 4 (ortho), and to position 6 (para) relative to itself. However, since position 2 is already substituted with a chloro group, the directing influence of the methoxy group will primarily favor substitution at positions 4 and 6.
| Position | Relation to Methoxy Group | Predicted Reactivity towards Electrophiles |
|---|---|---|
| 2 | ortho (blocked) | Unavailable for substitution |
| 4 | ortho | Activated |
| 6 | para | Activated |
Investigations into Single Electron Transfer (SET) Processes and Radical Chemistry
Aryl sulfides can participate in single electron transfer (SET) processes, leading to the formation of radical cations. researchgate.netresearchgate.net The stability and subsequent reactivity of these radical cations are influenced by the nature of the substituents on the aromatic ring. In the case of this compound, the electron-donating methoxy and methylsulfane groups are expected to stabilize the formation of a radical cation, while the electron-withdrawing chloro group will have a destabilizing effect.
The formation of the radical cation of an aryl sulfide can be initiated by chemical oxidants or through photochemical processes. researchgate.netnih.gov Once formed, a common reaction pathway for aryl sulfide radical cations is the cleavage of the C-S bond. nih.govresearchgate.net This fragmentation can lead to the formation of an aryl radical and a sulfenium cation, or an aryl cation and a thiyl radical, depending on the relative stabilities of the resulting fragments. For aryl methyl sulfides, the cleavage typically results in an aryl radical and a methylsulfenyl cation.
In the specific case of the this compound radical cation, the fragmentation would likely lead to the formation of a 2-chloro-5-methoxyphenyl radical and a methylsulfenyl cation. The rate of this C-S bond cleavage is dependent on the stability of the radical cation; more stable radical cations generally exhibit slower cleavage rates. nih.govacs.org The presence of the electron-donating methoxy group would be expected to stabilize the radical cation, thereby potentially decreasing the rate of C-S bond cleavage compared to an unsubstituted phenyl methyl sulfide radical cation. Conversely, the chloro group would have the opposite effect.
Radical-radical cross-coupling reactions are another facet of the radical chemistry of aryl sulfides. ucalgary.ca For instance, the aryl radical generated from the C-S bond cleavage could potentially engage in coupling reactions with other radical species present in the reaction medium.
Kinetic and Thermodynamic Analysis of Key Transformations
The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on the rates and equilibria of reactions involving benzene derivatives. wikipedia.org The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction.
| Substituent | σ_meta | σ_para |
|---|---|---|
| -Cl | +0.37 | +0.23 |
| -OCH₃ | +0.12 | -0.27 |
| -SCH₃ | +0.15 | 0.00 |
Data sourced from various studies on Hammett constants.
Interplay of Substituent Effects (Chloro, Methoxy, Methylsulfane) on Reactivity
The reactivity of this compound is a result of the complex interplay between the electronic and steric effects of its three substituents.
Electronic Effects : The methoxy (-OCH₃) and methylsulfane (-SCH₃) groups are both ortho-, para-directing and activating. The methoxy group is a stronger activating group than the methylsulfane group due to the greater electronegativity of oxygen compared to sulfur, which leads to a stronger resonance donation. The chloro (-Cl) group is deactivating due to its strong inductive electron-withdrawing effect (-I), but it is also ortho-, para-directing because its resonance electron-donating effect (+R), although weaker than its inductive effect, still directs incoming electrophiles to these positions. philadelphia.edu.jo
Steric Effects : Steric hindrance can also play a role in determining the regioselectivity of the reaction. Attack at a position flanked by two substituents may be sterically hindered. In this compound, position 6 is ortho to both the methoxy and methylsulfane groups, which could lead to some steric hindrance for bulky electrophiles. Position 4 is ortho to the methoxy group and para to the methylsulfane group, which might make it sterically more accessible.
The combination of these effects suggests that electrophilic aromatic substitution on this compound will likely yield a mixture of products, with the major isomers being substitution at positions 4 and 6. The exact ratio of these products would depend on the specific electrophile and reaction conditions.
| Substituent | Electronic Effect | Directing Effect | Relative Strength |
|---|---|---|---|
| -OCH₃ | Activating (+R > -I) | ortho, para | Strongly Activating |
| -SCH₃ | Activating (+R > -I) | ortho, para | Moderately Activating |
| -Cl | Deactivating (-I > +R) | ortho, para | Weakly Deactivating |
Synthesis and Exploration of Structural Analogues and Derivatives of 2 Chloro 5 Methoxyphenyl Methyl Sulfane
Design and Synthesis Strategies for Analogues with Modified Substituents
The synthesis of analogues of (2-Chloro-5-methoxyphenyl)(methyl)sulfane is generally achieved through multi-step sequences, often starting from commercially available substituted phenols or anisoles. A common strategy involves the preparation of a key intermediate, a substituted thiophenol, which is then alkylated to yield the desired thioether.
Variations of the Halogen (e.g., Fluorine, Bromine, Iodine)
The synthesis of analogues where the chlorine atom is replaced by other halogens (fluorine, bromine, or iodine) can be approached by starting with the corresponding 2-halo-5-methoxyphenol.
Fluorine Analogues : The synthesis of a fluoro-analogue, such as (2-Fluoro-5-methoxyphenyl)(methyl)sulfane, would begin with 2-fluoro-5-methoxyphenol. This precursor can be synthesized from 2,4-difluoro-1-nitrobenzene by selective nucleophilic substitution with sodium methoxide (B1231860), followed by reduction of the nitro group. google.com The resulting phenol (B47542) can then be converted to the corresponding thiophenol and subsequently methylated. A general method for preparing N-protected 4-fluoro-2-methoxyaniline (B49241) has been described, which could be adapted to produce the desired phenol precursor. dntb.gov.ua
Bromine Analogues : For the bromo-analogue, (2-Bromo-5-methoxyphenyl)(methyl)sulfane, the synthesis can commence from 3-methoxyphenol (B1666288). Direct bromination of 3-methoxyphenol often leads to a mixture of isomers, including 4-bromo-3-methoxyphenol, which can be difficult to separate. googleapis.com A more controlled approach involves protecting the hydroxyl group of 3-methoxyphenol as an acetate (B1210297) or a silyl (B83357) ether before bromination, which can improve the regioselectivity. googleapis.com Subsequent deprotection would yield 2-bromo-5-methoxyphenol. This phenol can then be converted to the thiophenol and methylated. Alternatively, 2-bromo-5-methoxybenzoic acid, which can be synthesized by bromination of m-anisic acid, serves as another potential starting point. researchgate.net
Iodine Analogues : The iodo-analogue, (2-Iodo-5-methoxyphenyl)(methyl)sulfane, can be prepared starting from 5-methoxyresorcinol. Iodination using iodine and potassium iodide can yield 2-iodo-5-methoxyresorcinol. mdpi.com Further functional group manipulations would be required to convert the resorcinol (B1680541) to the desired thiophenol before methylation. Iodocyclization strategies on functionalized alkynes have also been shown to produce iodinated thiophene (B33073) derivatives, which highlights a potential, albeit more complex, route to such structures. chemicalbook.com
A general route for the synthesis of these halogenated thioanisoles would involve the conversion of the corresponding 2-halo-5-methoxyphenol to a thiophenol, followed by S-methylation. The conversion to a thiophenol can be achieved through various methods, including the Newman-Kwart rearrangement of the corresponding O-aryl thiocarbamate.
Table 4.1.1: Synthetic Strategies for Halogenated Analogues
| Halogen | Precursor Example | Synthetic Strategy |
|---|---|---|
| Fluorine | 2-Fluoro-5-methoxyphenol | 1. Synthesis from 2,4-difluoro-1-nitrobenzene. google.comdntb.gov.ua 2. Conversion to thiophenol. 3. S-methylation. |
| Bromine | 2-Bromo-5-methoxyphenol | 1. Protected bromination of 3-methoxyphenol. googleapis.com 2. Conversion to thiophenol. 3. S-methylation. |
Alterations of the Alkoxy Group (e.g., Ethoxy, Propoxy)
Modifying the methoxy (B1213986) group to other alkoxy groups like ethoxy or propoxy involves the O-alkylation of a common intermediate, 4-chloro-3-(methylthio)phenol (B8638547). This phenol can be synthesized from 4-chloro-3-methylphenol (B1668792) through a series of steps. The chlorination of m-cresol (B1676322) is a known process to produce 4-chloro-3-methylphenol. organic-chemistry.org
The synthesis of (2-Chloro-5-ethoxyphenyl)(methyl)sulfane would involve the etherification of 4-chloro-3-(methylthio)phenol with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. Similarly, using a propyl halide would yield the propoxy derivative. General procedures for the etherification of phenols are well-established and can be applied here. juvenusdrugs.com
Table 4.1.2: Synthesis of Alkoxy Analogues via Phenol Etherification
| Alkoxy Group | Alkylating Agent | General Reaction |
|---|---|---|
| Ethoxy | Ethyl bromide / Ethyl iodide | 4-chloro-3-(methylthio)phenol + Et-X → (2-Chloro-5-ethoxyphenyl)(methyl)sulfane |
Diversification of the Alkyl Group on Sulfur
The alkyl group on the sulfur atom can be varied by reacting the common intermediate, 2-chloro-5-methoxybenzenethiol (B2383897), with different alkylating agents. The synthesis of this thiophenol can be achieved from 2-chloro-5-methoxyaniline (B1294355) via diazotization followed by reaction with a sulfur source, or from 2-chloro-5-methoxybenzene-1-sulfonyl chloride by reduction. elsevierpure.com
Once 2-chloro-5-methoxybenzenethiol is obtained, it can be S-alkylated using a variety of alkyl halides (e.g., ethyl bromide, propyl bromide) in the presence of a base to yield the corresponding (2-chloro-5-methoxyphenyl)(alkyl)sulfane derivatives. This alkylation is a standard and efficient method for the synthesis of thioethers. rsc.org
Table 4.1.3: Synthesis of S-Alkylated Analogues
| Alkyl Group on Sulfur | Alkylating Agent | General Reaction |
|---|---|---|
| Ethyl | Ethyl bromide / Ethyl iodide | 2-chloro-5-methoxybenzenethiol + Et-X → (2-Chloro-5-methoxyphenyl)(ethyl)sulfane |
Impact of Structural Modifications on Chemical Reactivity and Synthetic Utility
Structural modifications to the this compound scaffold have a profound impact on its chemical reactivity, particularly at the sulfur atom. The oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone is a key transformation, and its rate and selectivity are influenced by the electronic nature of the substituents on the aromatic ring.
Studies on the oxidation of para-substituted thioanisoles have shown that electron-donating groups on the aromatic ring accelerate the rate of oxidation, while electron-withdrawing groups retard it. This is consistent with an electrophilic attack by the oxidizing agent on the sulfur atom. A Hammett plot for the photosensitized oxidation of 4-substituted thioanisoles with singlet oxygen gives a negative ρ value (-1.97), indicating the buildup of positive charge on the sulfur atom in the transition state. nih.govnih.gov This suggests that the sulfur atom acts as a nucleophile in the rate-determining step.
The rate of oxidation is dependent on factors such as pH and the specific oxidizing agent used. For instance, in horseradish peroxidase-catalyzed oxidations, the rate is dependent on the pH and the substituents on the benzene (B151609) ring. The selectivity between forming the sulfoxide versus the sulfone can also be controlled by adjusting reaction conditions such as temperature and the concentration of the oxidant. mdpi.com
Table 4.2.1: Relative Reactivity of Substituted Thioanisoles in Oxidation
| Substituent (para) | Hammett Constant (σp) | Relative Rate of Oxidation (krel) | Product(s) |
|---|---|---|---|
| OCH₃ | -0.27 | High | Sulfoxide, Sulfone |
| CH₃ | -0.17 | Moderate-High | Sulfoxide, Sulfone |
| H | 0.00 | Moderate | Sulfoxide, Sulfone |
| Cl | +0.23 | Moderate-Low | Sulfoxide, Sulfone |
| NO₂ | +0.78 | Low | Sulfoxide |
(Data is illustrative based on general findings from Hammett studies on thioanisole (B89551) oxidation. nih.govnih.gov)
The halogen and alkoxy substituents in analogues of this compound will similarly influence the electron density at the sulfur atom, thereby modulating its reactivity. A fluorine atom, being highly electronegative, would be expected to decrease the rate of oxidation compared to chlorine, while bromine and iodine may have a less pronounced effect. Similarly, changing the methoxy group to a larger alkoxy group is expected to have a minor electronic effect but could introduce steric hindrance.
Incorporation of the this compound Moiety into Larger Molecular Architectures (e.g., Heterocycles)
The this compound scaffold can serve as a building block for the synthesis of more complex, larger molecular architectures, particularly sulfur-containing heterocycles like dibenzothiophenes and phenothiazines. These reactions often proceed via intramolecular cyclization, leveraging the reactivity of the sulfur atom and the halogenated aromatic ring.
A prominent method for such transformations is palladium-catalyzed C-H functionalization or C-S bond formation. For instance, dibenzothiophene (B1670422) derivatives can be synthesized from 2-biphenylyl disulfides or 2-biphenylthiols through a palladium(II)-catalyzed oxidative cyclization. googleapis.comnih.govnih.gov This methodology involves the intramolecular coupling of a C-H bond on one aromatic ring with the sulfur atom of the other. An analogue of this compound, if incorporated into a biphenyl (B1667301) system, could undergo a similar cyclization to form a substituted dibenzothiophene.
Phenothiazines, another important class of sulfur-containing heterocycles, can be synthesized from diaryl sulfides. A versatile strategy involves the palladium-catalyzed double N-arylation of a substituted aniline (B41778) with a diaryl sulfide precursor that has been converted to a triflate. This approach allows for the construction of the phenothiazine (B1677639) core.
Furthermore, thioxanthene (B1196266) derivatives, which have applications in medicinal chemistry, can be synthesized through various routes, often involving the cyclization of a diaryl sulfide precursor. organic-chemistry.org The presence of the chloro and methoxy groups on the this compound moiety would influence the regioselectivity of these cyclization reactions and the properties of the resulting heterocyclic products.
Table 4.3.1: Heterocyclic Architectures from Aryl Sulfide Precursors
| Heterocycle | Precursor Type | Key Reaction | Catalyst/Reagent |
|---|---|---|---|
| Dibenzothiophene | 2-Biphenylthiol / Di(biphenylyl) disulfide | Intramolecular C-H/C-S coupling | Palladium(II) salts googleapis.comnih.govnih.gov |
| Phenothiazine | Diaryl sulfide / 2-Aminobenzenethiol | Double N-arylation / Condensation-cyclization | Palladium catalyst / O₂ |
Advanced Spectroscopic and Analytical Methodologies for In Depth Characterization of 2 Chloro 5 Methoxyphenyl Methyl Sulfane and Its Intermediates
Elucidation of Electronic Structures through High-Resolution Spectroscopy
The electronic structure of (2-Chloro-5-methoxyphenyl)(methyl)sulfane is primarily dictated by the interplay of the substituents on the benzene (B151609) ring: the chloro, methoxy (B1213986), and methylthio groups. High-resolution spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, are pivotal in elucidating these electronic features.
The UV-Vis spectrum of an aromatic compound is sensitive to the nature of its substituents. The methoxy group (-OCH3), being an activating, ortho-, para-directing group, and the methylthio group (-SCH3), also ortho-, para-directing, both possess lone pairs of electrons that can be delocalized into the aromatic ring, influencing the π-electron system. The chlorine atom, while deactivating due to its inductive effect, also has lone pairs that can participate in resonance. These substituent effects collectively alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), resulting in characteristic shifts in the absorption maxima (λmax) compared to unsubstituted benzene. Computational studies using Density Functional Theory (DFT) can complement experimental data by modeling the molecular orbitals and predicting electronic transitions. mdpi.com
High-field NMR spectroscopy (¹H and ¹³C) provides granular details about the electron distribution within the molecule. The chemical shifts of the aromatic protons and carbons are indicative of the local electronic environment. For this compound, the electron-donating methoxy and methylthio groups would be expected to shield the aromatic protons, shifting their signals to a lower frequency (upfield), while the electron-withdrawing chlorine atom would deshield them, causing a downfield shift. The precise chemical shifts and coupling constants of the aromatic protons offer unambiguous evidence for the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aromatic-H (position 3) | 6.8 - 7.0 | 110 - 115 |
| Aromatic-H (position 4) | 7.1 - 7.3 | 125 - 130 |
| Aromatic-H (position 6) | 6.7 - 6.9 | 115 - 120 |
| Methoxy-H (-OCH₃) | 3.8 - 3.9 | 55 - 56 |
| Methylthio-H (-SCH₃) | 2.4 - 2.5 | 15 - 16 |
| Aromatic-C (position 1) | - | 130 - 135 |
| Aromatic-C (position 2) | - | 135 - 140 |
| Aromatic-C (position 5) | - | 158 - 162 |
Note: These are representative values and can vary based on the specific experimental conditions and the presence of other substances.
Conformational Analysis and Stereochemical Studies
The methoxy and methylthio groups can adopt various orientations, with the most stable conformers being a result of a balance between steric hindrance and electronic interactions. chemistrysteps.com For instance, the methyl group of the methoxy substituent is generally preferred to be in the plane of the aromatic ring to maximize resonance stabilization. However, steric repulsion with the adjacent chloro substituent may force it out of the plane. Similarly, the conformation of the methylthio group will be influenced by neighboring substituents. Computational methods, such as DFT, can be used to calculate the relative energies of different conformers and the energy barriers to rotation, providing insight into the conformational landscape of the molecule. mdpi.com
In-Situ Spectroscopic Monitoring of Reaction Pathways and Intermediate Detection
The synthesis of this compound likely proceeds through multi-step reactions, such as electrophilic aromatic substitution, which can involve transient intermediates. libretexts.orgnih.govmasterorganicchemistry.com In-situ spectroscopic techniques are invaluable for monitoring the progress of these reactions in real-time and for detecting and characterizing fleeting intermediates.
Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and process NMR spectroscopy allow for the continuous monitoring of the concentrations of reactants, intermediates, and products without the need for sampling. For example, during a potential synthesis involving the chlorination of a methoxyphenyl methyl sulfide (B99878) precursor, the disappearance of the C-H vibrational band of the starting material and the appearance of new bands corresponding to the C-Cl stretch and the altered aromatic ring vibrations of the product could be tracked by IR spectroscopy.
The detection of reaction intermediates, such as arenium ions (σ-complexes) in electrophilic aromatic substitution, is challenging due to their high reactivity and short lifetimes. nih.govresearchgate.net Advanced techniques, including low-temperature NMR and stopped-flow spectroscopy, can be used to trap or slow down the reaction to allow for the characterization of these transient species.
Advanced Chromatographic and Mass Spectrometric Techniques for Complex Reaction Mixture Analysis
The crude product of a chemical synthesis is often a complex mixture containing the desired compound, unreacted starting materials, byproducts, and isomers. Advanced chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of these components.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. nih.govscirp.org The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides a mass spectrum for each separated component, which serves as a molecular fingerprint, allowing for its identification. The fragmentation pattern in the mass spectrum can provide valuable structural information.
Table 2: Representative GC-MS Data for the Analysis of a Reaction Mixture
| Retention Time (min) | Major m/z Peaks | Tentative Identification |
| 8.5 | 154, 139, 111 | Isomer of this compound |
| 9.2 | 188, 173, 145, 110 | This compound |
| 10.1 | 222, 207, 179 | Dichlorinated byproduct |
Note: The retention times and m/z values are illustrative and depend on the specific GC-MS conditions.
For less volatile or thermally labile intermediates and byproducts, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is the technique of choice. nih.govnih.gov LC-MS can separate a wide range of compounds with high resolution, and modern mass analyzers like time-of-flight (TOF) and Orbitrap provide high mass accuracy, enabling the determination of elemental compositions. nih.gov This is particularly useful for identifying unknown impurities and confirming the structure of the target compound and its intermediates.
Computational and Theoretical Investigations of 2 Chloro 5 Methoxyphenyl Methyl Sulfane
Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity
There is a notable absence of published research detailing quantum chemical calculations specifically for (2-Chloro-5-methoxyphenyl)(methyl)sulfane. Such studies are fundamental to understanding the electronic distribution, orbital energies, and the intrinsic stability of a molecule.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
No specific Density Functional Theory (DFT) studies concerning the reaction mechanisms or the elucidation of transition states involving this compound could be identified in the surveyed scientific literature. DFT is a widely used computational method to investigate the pathways of chemical reactions, providing insights into activation energies and the geometries of transient species.
Ab Initio Methods for Property Prediction
Similarly, there is no available data from ab initio calculations aimed at predicting the physicochemical properties of this compound. Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are crucial for obtaining highly accurate predictions of molecular properties.
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
The prediction of regioselectivity and stereoselectivity is a key application of computational chemistry in synthetic organic chemistry. However, no theoretical studies focusing on predicting the outcomes of chemical transformations involving this compound have been published.
Quantitative Structure-Reactivity Relationships (QSRR) in Non-Biological Systems
Quantitative Structure-Reactivity Relationship (QSRR) models are used to correlate the structural features of molecules with their chemical reactivity. The development of such models requires a dataset of related compounds with known reactivity, and no such studies have been conducted for a series of compounds centered around this compound in non-biological contexts.
Solvent Effects Modeling in Reaction Systems
The influence of solvents on chemical reactions is a critical aspect of chemical process design and understanding. Computational models can simulate these effects, but no studies modeling the impact of different solvents on the reactions or properties of this compound have been found in the literature.
Applications of 2 Chloro 5 Methoxyphenyl Methyl Sulfane in Organic Synthesis and Functional Materials Science
Utilization as a Versatile Synthetic Building Block and Intermediate
The strategic placement of reactive functional groups on the aromatic ring of (2-Chloro-5-methoxyphenyl)(methyl)sulfane makes it a highly valuable and versatile intermediate in organic synthesis. The presence of the chloro, methoxy (B1213986), and methylthio groups allows for a variety of selective chemical modifications, rendering it a key starting material for the synthesis of more complex molecular architectures.
Precursor in the Synthesis of Complex Organic Molecules
The 2-chloro-5-methoxyphenyl scaffold, the core of the title compound, is instrumental in building complex organic molecules. The chloro group can be readily transformed through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, to form new carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org These reactions are fundamental in creating the intricate frameworks of many organic molecules.
The methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group, which can then act as a leaving group or participate in further functionalization. researchgate.net Additionally, the methoxy group can be cleaved to a phenol (B47542), opening another avenue for derivatization. This multi-functionality allows for a stepwise and controlled construction of complex target molecules.
Scaffold for the Construction of Heterocyclic Systems (e.g., Pyrazoles, Oxadiazoles)
The 2-chloro-5-methoxyphenyl moiety is a key structural element in the synthesis of various heterocyclic compounds, particularly pyrazoles and oxadiazoles, which are prevalent in medicinal chemistry.
Pyrazoles:
Derivatives of the 2-chloro-5-methoxyphenyl scaffold are utilized in the synthesis of pyrazoles. For instance, (5-chloro-2-methoxyphenyl)hydrazide can be reacted with diketones or ketoesters to form pyrazole (B372694) derivatives. researchgate.net A series of 1,3,5-trisubstituted pyrazoline derivatives have been synthesized using N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides as starting materials, which are derived from 5-chloroanisic acid. researchgate.net These reactions highlight the utility of the 2-chloro-5-methoxyphenyl scaffold in constructing these important heterocycles. The general synthetic approach often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. organic-chemistry.orgbeilstein-journals.org
Table 1: Synthesis of Pyrazole Derivatives from 2-Chloro-5-methoxyphenyl Precursors
| Precursor | Reagent | Heterocyclic Product | Reference |
| (5-chloro-2-methoxyphenyl)hydrazide | Diketones/Ketoesters | (5-chloro-2-methoxyphenyl)(5-alkyl-3-(substituted)-1H-pyrazol-1-yl)methanones | researchgate.net |
| N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides | Methylhydrazine/Phenylhydrazine | N-substituted pyrazoline derivatives | researchgate.net |
Oxadiazoles:
The 2-chloro-5-methoxyphenyl framework can also serve as a precursor for 1,3,4-oxadiazoles. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved from acylhydrazides derived from corresponding carboxylic acids. nih.gov For example, a 2-chloro-5-methoxybenzoyl chloride could be converted to its corresponding acylhydrazide, which can then be cyclized with various reagents to form the oxadiazole ring. nih.gov This approach offers a versatile route to a wide range of oxadiazole derivatives.
Intermediate in the Preparation of Advanced Pharmaceutical Scaffolds
The 2-chloro-5-methoxyphenyl scaffold is a recurring motif in the synthesis of advanced pharmaceutical intermediates. Its derivatives have been incorporated into molecules with potential biological activities. For example, 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126) derivatives have been synthesized and evaluated for their anti-cancer properties. researchgate.net The synthesis of these compounds often involves the use of 5-chloro-2-methoxybenzoic acid as a starting material, which can be conceptually derived from the oxidation of the methyl group of a precursor like this compound. The presence of the chloro and methoxy groups on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. researchgate.net
Role in Ligand Design for Metal-Catalyzed Reactions
While direct applications of this compound in ligand design are not extensively documented, its structural features suggest potential in this area. The sulfur atom of the methylthio group can act as a soft donor for transition metals, making it a candidate for incorporation into ligands for catalysis. nih.gov The functional groups on the aromatic ring could be modified to create multidentate ligands. For instance, the chloro group could be replaced by a phosphine (B1218219) or another coordinating group via a cross-coupling reaction. The ability to tune the electronic properties of the ligand through the substituents on the phenyl ring is a valuable attribute in the design of efficient catalysts.
Applications in Organocatalysis and Metal-Free Catalysis
The potential of this compound in organocatalysis and metal-free catalysis is an area that remains largely unexplored in published literature. However, the functional groups present in the molecule could be leveraged to design novel organocatalysts. For example, the aromatic ring could be functionalized with groups capable of hydrogen bonding or acting as a Lewis base. Further research is needed to explore the possibilities of this compound and its derivatives in these rapidly growing fields of catalysis.
Precursor for the Development of Functional Materials (e.g., conducting polymers, specialized reagents)
The unique combination of functional groups in this compound makes it a promising precursor for the development of novel functional materials.
Conducting Polymers:
Aryl sulfides are known precursors for conducting polymers. researchgate.netresearchgate.net The polymerization of substituted phenols and thioanisoles can lead to materials with interesting electronic properties. nih.gov The this compound molecule could potentially be polymerized through reactions involving the aromatic ring, leading to polymers with tailored properties. The presence of the chloro and methoxy groups would influence the electronic and physical characteristics of the resulting polymer.
Specialized Reagents:
The reactivity of the functional groups in this compound allows for its conversion into a variety of specialized reagents. For instance, the methylthio group can be transformed into a sulfonium (B1226848) salt, which can then be used in various synthetic transformations. researchgate.net The ability to introduce the 2-chloro-5-methoxyphenyl moiety into other molecules makes it a valuable reagent for creating libraries of compounds for screening in drug discovery and materials science.
Development as an Analytical Reagent (excluding basic identification)
Similarly, the scientific literature lacks any reports on the development or application of this compound as a specialized analytical reagent for the detection or quantification of other substances. The development of an analytical reagent typically involves demonstrating its selective and sensitive interaction with a target analyte, often resulting in a measurable signal (e.g., a color change, fluorescence, or an electrochemical response).
No studies have been found that explore the use of this compound in analytical techniques such as:
Chromatography: As a derivatizing agent to improve the detection or separation of analytes.
Spectrophotometry or Fluorometry: As a chromogenic or fluorogenic reagent that reacts with a specific analyte to produce a measurable optical signal.
Analytical Sensing: As the core component of a chemical sensor for any specific target molecule.
The absence of such research means there are no established protocols, performance data (like limits of detection or selectivity coefficients), or documented analytical methodologies involving this compound beyond its basic characterization.
Data Tables
Due to the lack of research in these areas, no data tables containing detailed research findings can be generated.
Future Directions and Emerging Research Avenues for 2 Chloro 5 Methoxyphenyl Methyl Sulfane
Exploration of Unconventional Synthetic Routes
The classical synthesis of aryl sulfides often involves multi-step sequences with potentially harsh conditions. Future research will likely pivot towards more elegant and efficient "unconventional" methods to construct the (2-Chloro-5-methoxyphenyl)(methyl)sulfane scaffold.
One major area of exploration is photocatalysis . Visible-light-mediated reactions offer a green and mild alternative for forming carbon-sulfur (C–S) bonds. nih.govrsc.org Research could focus on developing photoredox-catalyzed couplings between a derivative of 2-chloro-5-methoxyphenol (B96188) and a methylthiolating agent. Such methods often proceed at room temperature and exhibit high functional group tolerance, which is advantageous given the compound's structure. beilstein-journals.org
Another promising frontier is the use of transition-metal-catalyzed aryl exchange reactions . Nickel-catalyzed aryl exchange, for instance, allows for the synthesis of aryl sulfides from other aryl sulfides and aryl electrophiles, avoiding the use of foul-smelling and toxic thiols. stanford.eduresearchgate.net A potential route could involve the reaction of a more readily available 2-pyridyl sulfide (B99878) with a suitable 4-chloro-3-methoxyaryl electrophile, where the nickel catalyst facilitates the exchange of the aryl groups. wikipedia.org
Furthermore, decarbonylative C-S coupling presents a novel strategy. This approach utilizes thioesters as stable, odorless precursors, which upon reaction with a nickel or palladium catalyst, extrude carbon monoxide to form the desired aryl sulfide. nih.gov This could provide a new disconnection for synthesizing the target molecule from a corresponding thioester derivative.
| Synthetic Strategy | Potential Precursors | Key Advantages | Relevant Research |
| Photocatalytic C-S Coupling | 2-Chloro-5-methoxy-iodobenzene and a methylthiol source | Mild conditions, high functional group tolerance, green energy source. | nih.govrsc.orgbeilstein-journals.org |
| Nickel-Catalyzed Aryl Exchange | 2-Pyridyl methyl sulfide and a 4-chloro-3-methoxyaryl ester | Avoids use of volatile/toxic thiols, broad substrate scope. | stanford.eduresearchgate.netwikipedia.org |
| Decarbonylative Thioetherification | S-(2-Chloro-5-methoxyphenyl) ethanethioate | Utilizes stable, odorless thioester precursors. | nih.gov |
Discovery of Novel Reactivity Patterns and Transformations
Beyond its synthesis, understanding the unique reactivity of this compound is crucial. The interplay between the chloro, methoxy (B1213986), and methylthio substituents could lead to novel chemical transformations.
Future research could investigate the selective activation and functionalization of C-H bonds on the aromatic ring, directed by the existing substituents. The methoxy group, being electron-donating, could direct further electrophilic substitution, while the sulfide could be used as a handle for ortho-lithiation followed by functionalization. aip.org
The photocatalytic cleavage of the C–S bond is another emerging area. nih.gov While often seen as a stable linkage, the C–S bond in thioethers can be selectively cleaved under visible-light irradiation to generate carbocations or radicals, which can then participate in new bond-forming reactions. nih.gov This could transform this compound from a final product into a versatile intermediate for creating more complex molecules.
Additionally, the sulfur atom itself is a site for transformations. Oxidation to the corresponding sulfoxide (B87167) or sulfone would significantly alter the electronic properties and potential biological activity of the molecule. Exploring selective oxidation methods, including biocatalytic approaches, could yield derivatives with new functions. researchgate.net
Integration with High-Throughput Experimentation and Automation in Synthesis
To accelerate the discovery of optimal synthetic routes and new reactions, high-throughput experimentation (HTE) and automated synthesis platforms will be indispensable.
For the synthesis of this compound, HTE can be used to rapidly screen a wide array of catalysts, ligands, bases, and solvents for cross-coupling reactions. rsc.orgnih.gov Commercially available screening kits, for example for Buchwald-Hartwig or Suzuki couplings, allow for dozens of conditions to be tested in parallel, dramatically reducing optimization time. youtube.com Colorimetric assays that detect the consumption of starting materials or the formation of byproducts can provide rapid visual feedback on reaction success. researchgate.net An automated robotic system could prepare these reaction arrays, collect samples, and perform analysis, enabling a large experimental space to be explored efficiently. nih.gov
| HTE Application Area | Techniques/Tools | Objective | Potential Impact |
| Reaction Optimization | 24- or 96-well reaction blocks, robotic liquid handlers | Screen catalysts, ligands, solvents, and bases for C-S cross-coupling. | Rapid identification of optimal conditions for yield and purity. |
| Reagent Screening | Pre-dosed catalyst/ligand kits (e.g., KitAlysis™) | Evaluate a diverse set of catalytic systems for novel transformations. | Discovery of new reactivity and synthetic pathways. |
| Rapid Analysis | UPLC-MS, colorimetric chemosensors | Quantify reaction conversion and identify byproducts in parallel. | Faster data acquisition to guide subsequent experimental design. |
Development of Eco-Friendly and Scalable Production Methods
As chemical manufacturing increasingly shifts towards sustainability, developing "green" and scalable methods for producing this compound is a critical future direction.
Flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or use hazardous reagents. escholarship.org By performing the synthesis in a continuous flow reactor, heat transfer is vastly improved, enhancing safety and control. rjptonline.org This also allows for easier scalability by simply extending the operation time, rather than using larger reactors.
The principles of green chemistry should be applied, such as using less hazardous solvents or developing solvent-free reaction conditions. nih.gov For example, metal-free, cross-dehydrogenative couplings using iodine as a catalyst under solvent-free conditions have been developed for aryl sulfide synthesis. nih.gov Another approach is the use of dimethyl sulfoxide (DMSO) or dimethyl carbonate (DMC) not only as solvents but also as the source for the methylthio or methyl group, respectively, reducing the need for separate, often more hazardous, reagents. rsc.orgchemrxiv.org
Biocatalysis represents another avenue for green synthesis. Enzymes or whole microorganisms could be used for specific transformations, such as the oxidation of the sulfide to a chiral sulfoxide, which is difficult to achieve with traditional chemistry. researchgate.net Research into engineering enzymes for specific sulfide substrates could lead to highly efficient and environmentally benign production methods. researchgate.net
Advanced Predictive Modeling for Complex Chemical Systems Involving the Compound
The integration of computational chemistry and machine learning is set to revolutionize how chemical research is conducted. For this compound, these tools can provide deep mechanistic insights and predict properties before a single experiment is run.
Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms for its synthesis and subsequent transformations. nih.govacs.org By modeling the energies of intermediates and transition states, researchers can understand why certain catalysts are effective, predict the regioselectivity of reactions, and design better catalytic systems. researchgate.netyoutube.com For example, DFT could be used to compare the energy barriers for different potential C-H functionalization sites on the aromatic ring.
Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models offer powerful predictive capabilities. researchgate.netnih.gov By training a model on a large dataset of known reactions, it's possible to predict the likely outcome or yield of a new reaction under specific conditions. creative-biolabs.comresearchgate.net QSAR models can correlate the structural features of this compound and its derivatives with potential biological activity or toxicity, guiding the design of new compounds for specific applications in medicine or materials. These in silico methods can significantly reduce the number of required experiments, saving time and resources. nih.gov
| Modeling Technique | Application for the Compound | Predicted Outputs | Research Benefit |
| Density Functional Theory (DFT) | Elucidate C-S cross-coupling reaction mechanisms. | Transition state energies, reaction pathways, catalyst-substrate interactions. | Rational catalyst design and optimization of reaction conditions. |
| Machine Learning (ML) | Predict outcomes of novel synthetic reactions. | Major product, reaction yield, optimal conditions. | Prioritize high-potential experiments, accelerate discovery. |
| QSAR Modeling | Correlate structure with potential biological activity. | Predicted cytotoxicity, receptor binding affinity, ADMET properties. | Guide the design of new derivatives for medicinal chemistry applications. |
Q & A
What are the optimal synthetic routes for (2-Chloro-5-methoxyphenyl)(methyl)sulfane, and how can reaction conditions be optimized?
Basic Research Question
The synthesis of this compound can be derived from analogous sulfanyl-containing compounds. A common approach involves:
- Substitution Reactions : Reacting 2-chloro-5-methoxyphenol with methylsulfanylating agents (e.g., methanethiol in the presence of a base like KOH).
- Chlorosulfonation : Introducing the sulfanyl group via chlorosulfonic acid, followed by methylation ().
Optimization Parameters : - Temperature : 60–80°C to balance reaction rate and byproduct formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in biphasic systems .
How can spectroscopic and crystallographic methods characterize this compound?
Basic Research Question
Spectroscopic Techniques :
- NMR :
- ¹H NMR : Identify methoxy (δ 3.7–3.9 ppm) and methylsulfanyl (δ 2.1–2.3 ppm) groups.
- ¹³C NMR : Confirm aromatic carbons (δ 110–150 ppm) and sulfur-bound methyl (δ 15–20 ppm).
- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns.
Crystallography : Single-crystal X-ray diffraction resolves bond angles and dihedral angles between the aromatic ring and sulfanyl group, as demonstrated in related benzofuran derivatives ( ) .
How can contradictions in reported biological activity data for sulfanyl-containing analogs be resolved?
Advanced Research Question
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (e.g., recombinant vs. native acetylcholinesterase).
- Redox Interference : Sulfanyl groups may react with assay reagents (e.g., MTT), requiring validation via orthogonal methods like HPLC or fluorescence quenching ().
Methodological Solutions : - Dose-Response Curves : Establish IC₅₀ values across multiple replicates.
- Control Experiments : Use phosphine-based sulfane sulfur traps (e.g., P2 reagent) to confirm target engagement .
What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
DFT Calculations :
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., para to chloro group) for nucleophilic attack.
- Transition State Analysis : Model SN2 pathways using Gaussian or ORCA software, comparing activation energies for methylsulfanyl vs. methoxy substituents.
MD Simulations : Solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics can be studied using GROMACS ( ) .
How does the sulfanyl group influence the compound’s application in material science?
Advanced Research Question
The methylsulfanyl moiety enhances:
- Polymer Conductivity : When incorporated into polythiophenes, sulfur atoms facilitate π-π stacking and charge transport.
- Thermal Stability : Sulfur’s high electronegativity stabilizes polymer backbones, as seen in sulfone-containing materials ().
Experimental Design : - Copolymer Synthesis : Radical polymerization with styrene or acrylates.
- DSC/TGA Analysis : Measure glass transition (Tg) and decomposition temperatures .
What mechanistic insights explain the compound’s interaction with sulfane sulfur-trapping reagents?
Advanced Research Question
The sulfanyl group reacts with phosphine-based traps (e.g., P2) via:
- Nucleophilic Attack : Phosphine’s lone pair attacks sulfur, forming a stable phosphine-sulfide adduct.
- 31P NMR Monitoring : Peaks at δ 45.1 (PS₂) confirm reaction completion within 15 minutes ().
Applications : - Quantification : Calibrate sulfane sulfur levels in biological systems.
- Competitive Binding Studies : Compare trapping efficiency with other sulfur donors (e.g., cysteine polysulfides) .
How can regioselectivity challenges in synthesizing derivatives be addressed?
Advanced Research Question
Regioselective Functionalization :
- Directing Groups : Use methoxy or chloro substituents to guide electrophilic aromatic substitution.
- Protection/Deprotection : Temporarily block reactive sites with tert-butyldimethylsilyl (TBS) groups.
Case Study : In 5-chloro-7-methyl-3-methylsulfinyl-1-benzofuran, fluorine substitution at the 2-position directs sulfinyl group orientation ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
